molecular formula C9H9ClF3NO2 B8046750 3,4,5-Trifluoro-D-phenylalanine hydrochloride

3,4,5-Trifluoro-D-phenylalanine hydrochloride

Cat. No.: B8046750
M. Wt: 255.62 g/mol
InChI Key: QCVCLPJIZUMSBO-OGFXRTJISA-N
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Description

3,4,5-Trifluoro-D-phenylalanine hydrochloride is a fluorinated derivative of the amino acid phenylalanine. The substitution of three fluorine atoms at the 3, 4, and 5 positions on the aromatic ring significantly alters its physicochemical properties, including enhanced metabolic stability, lipophilicity, and resistance to enzymatic degradation compared to non-fluorinated analogs. This compound is of interest in medicinal chemistry and radiopharmaceuticals, particularly in positron emission tomography (PET) tracer development, where fluorine substituents improve bioavailability and target specificity.

Properties

IUPAC Name

(2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2.ClH/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15;/h1-2,7H,3,13H2,(H,14,15);1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVCLPJIZUMSBO-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)C[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluoro-D-phenylalanine hydrochloride typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow fluorination. This method allows for better control over reaction parameters and can be more efficient for large-scale production. The final product is often purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluoro-D-phenylalanine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,4,5-Trifluoro-D-phenylalanine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of fluorinated peptides and proteins, which can have unique properties and enhanced stability.

    Biology: Employed in studies involving enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug design and development, particularly in creating more stable and bioavailable pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,4,5-Trifluoro-D-phenylalanine hydrochloride exerts its effects is primarily through its incorporation into peptides and proteins. The presence of fluorine atoms can influence the compound’s interaction with biological targets, such as enzymes and receptors. These interactions can alter the compound’s binding affinity and specificity, leading to changes in biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Other Functional Groups

Fluorine’s high electronegativity and small atomic radius distinguish it from other substituents like chlorine or hydroxyl groups. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Aromatic Ring-Containing Hydrochlorides
Compound Substituent(s) Key Properties/Applications Source
3,4,5-Trifluoro-D-phenylalanine HCl F (3,4,5 positions) Enhanced metabolic stability, PET tracers N/A*
Dopamine HCl OH (3,4 positions) Neurotransmitter, catecholamine derivative
3-Chloro-N-phenyl-phthalimide Cl (3 position) Monomer for polyimide synthesis
Propranolol HCl Isopropylamine group β-blocker, cardiovascular applications
  • Fluorine vs. Chlorine : Fluorine’s electronegativity increases the compound’s stability and lipophilicity compared to chlorine, which may enhance membrane permeability but reduce solubility .
  • Fluorine vs.

Analytical and Spectroscopic Comparisons

UV and FTIR Spectroscopy
  • Lecarnidipine HCl () exhibits a UV calibration curve with $ R^2 = 0.9921 $, suggesting reliable quantification methods. Fluorinated analogs like 3,4,5-Trifluoro-D-phenylalanine HCl may show shifted absorbance maxima due to fluorine’s electron-withdrawing effects.
  • Propranolol HCl and lidocaine HCl () demonstrate distinct calibration plots, highlighting substituent-dependent variations in analytical behavior.
Fluorescence Properties
  • Propranolol HCl () shows altered fluorescence spectra when bound to nanoparticles. Fluorinated compounds, with their unique electronic environments, may exhibit enhanced or quenched fluorescence depending on substituent arrangement.

Pharmacokinetic and Dissolution Profiles

  • Famotidine HCl () follows zero-order kinetics in dissolution studies. Fluorinated phenylalanine derivatives, due to higher lipophilicity, may exhibit prolonged release profiles suitable for sustained drug delivery.

Research Findings and Implications

Metabolic Stability

The trifluoro substitution in 3,4,5-Trifluoro-D-phenylalanine HCl likely reduces susceptibility to cytochrome P450 enzymes compared to hydroxylated analogs like dopamine HCl, extending its half-life in vivo.

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